WAY-621924

Description

Properties

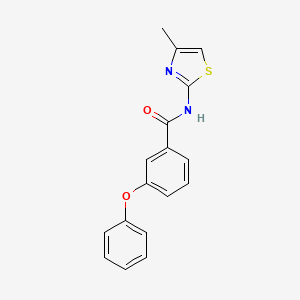

Molecular Formula |

C17H14N2O2S |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide |

InChI |

InChI=1S/C17H14N2O2S/c1-12-11-22-17(18-12)19-16(20)13-6-5-9-15(10-13)21-14-7-3-2-4-8-14/h2-11H,1H3,(H,18,19,20) |

InChI Key |

KZKCURLGSBGETL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular загадка: The Case of WAY-621924

Despite extensive investigation, the specific mechanism of action for the compound designated as WAY-621924 remains elusive within the public scientific domain. Searches for this identifier, along with its associated CAS number (745789-70-2), have not yielded any published scientific literature, patents, or clinical trial information that would elucidate its pharmacological profile.

Chemical supplier databases list this compound as an "active molecule" or "inhibitor," but they do not provide any specific details regarding its molecular target, binding affinities, or functional effects. This lack of publicly available data prevents a detailed analysis of its mechanism of action, the creation of signaling pathway diagrams, and the summarization of quantitative data and experimental protocols as requested.

The Challenge of Undisclosed Research

The absence of information on this compound highlights a common challenge in the landscape of drug discovery and development. Pharmaceutical and biotechnology companies often assign internal compound identifiers, such as the "WAY" designation which has been historically associated with Wyeth, to novel chemical entities during the preclinical research phase. Information regarding the synthesis, biological activity, and mechanism of action of these compounds frequently remains proprietary and is not disclosed publicly until a decision is made to advance the compound into clinical development or to publish the research findings.

It is plausible that this compound represents one of such internally investigated compounds that did not proceed to a stage where public disclosure was warranted or pursued. Without access to internal research reports or a future publication, a comprehensive technical guide on its core mechanism of action cannot be constructed.

Hypothetical Exploration of a Dopamine D4 Receptor Ligand

While no direct evidence links this compound to a specific target, the broader context of neuropharmacology research often involves the investigation of selective ligands for neurotransmitter receptors. For illustrative purposes, had this compound been identified as a selective dopamine D4 receptor antagonist, a hypothetical exploration of its mechanism could be outlined. This would involve:

-

Binding Affinity and Selectivity: Quantitative data on its binding affinity (Ki) for the dopamine D4 receptor and a panel of other dopamine receptor subtypes (D1, D2, D3, D5) and other neurotransmitter receptors would be crucial.

-

Functional Activity: Determination of its functional effect, such as inverse agonism or neutral antagonism, through in vitro assays measuring downstream signaling pathways.

-

Signaling Pathways: The dopamine D4 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of potassium and calcium channel activity. An antagonist would block these effects.

A hypothetical signaling pathway for a dopamine D4 receptor antagonist is depicted below.

Caption: Hypothetical signaling pathway of a dopamine D4 receptor antagonist.

In the absence of concrete data for this compound, this remains a speculative illustration. The scientific community awaits any potential future disclosures that may shed light on the true molecular identity and mechanism of action of this compound.

In-depth Technical Guide on the Pharmacology of WAY-621924

Notice: Despite a comprehensive search of publicly available scientific literature, patent databases, and chemical supplier information, no specific pharmacological data for the compound WAY-621924, also known by its chemical name N-(4-Methyl-2-thiazolyl)-3-phenoxybenzamide, could be retrieved.

The search encompassed inquiries into its mechanism of action, binding affinity and selectivity, as well as any records of in vitro or in vivo studies. The consistent outcome across all search strategies indicates that the pharmacological profile of this compound is not disclosed in the public domain at this time.

Information available from chemical suppliers is limited to basic chemical properties such as molecular formula (C17H14N2O2S) and molecular weight. However, these sources do not provide any biological data.

Due to the absence of any discernible pharmacological information, it is not possible to construct the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational scientific data.

It is plausible that this compound is a research compound with a pharmacological profile that has not yet been published or is considered proprietary information. Researchers and drug development professionals interested in this molecule may need to consult non-public sources or initiate primary research to characterize its pharmacological properties.

WAY-621924: Unraveling the Target of a Novel Active Molecule

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

WAY-621924 is described in chemical vendor databases as an active small molecule. However, a comprehensive review of publicly accessible scientific literature, patent databases, and pharmacological resources reveals a significant lack of information regarding its biological target, mechanism of action, and pharmacological profile. This guide outlines the current publicly available information and presents a generalized framework for the experimental identification of a novel compound's target, using methodologies that would be applicable to a molecule like this compound.

Current Status of this compound: An Enigma in Public Databases

As of late 2025, information on this compound is sparse and confined almost exclusively to chemical supplier catalogs. These sources list its basic chemical identifiers but do not provide any data on its biological activity. An extensive search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, as well as patent repositories, did not yield any publications or patents specifically detailing the synthesis, biological evaluation, or target identification of this compound. This suggests that this compound may be a compound that was synthesized within a larger chemical library and has not been the subject of published pharmacological studies, or that research pertaining to it remains proprietary and undisclosed.

A Generalized Workflow for Novel Target Identification

In the absence of specific data for this compound, this section provides a robust, generalized experimental workflow for the identification of the molecular target of a novel small molecule. This workflow is a standard approach in the field of drug discovery and chemical biology.

Figure 1: A generalized experimental workflow for the identification of a novel compound's molecular target.

Experimental Protocols

2.1.1. In Silico Target Prediction

-

Objective: To generate initial hypotheses about the potential targets of this compound based on its chemical structure.

-

Methodology:

-

Similarity Searching: Utilize computational tools such as SciFinder, Reaxys, or public databases like PubChem and ChEMBL to identify known compounds with similar chemical structures to this compound. The identified neighbors' known targets can provide initial clues.

-

Pharmacophore Modeling: Employ software like MOE, Schrödinger Maestro, or Discovery Studio to build a 3D pharmacophore model of this compound. This model can then be used to screen 3D databases of protein structures to identify potential binding partners.

-

Target Prediction Servers: Submit the chemical structure of this compound to web-based prediction tools like SwissTargetPrediction or SuperPred. These servers compare the query molecule to libraries of known ligands and predict a ranked list of potential targets.

-

2.1.2. Affinity Chromatography-Mass Spectrometry

-

Objective: To isolate and identify proteins from a cell lysate that physically interact with this compound.

-

Methodology:

-

Immobilization of this compound: Synthesize a derivative of this compound containing a linker arm and a reactive group suitable for covalent attachment to a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.

-

Affinity Chromatography: Incubate the cell lysate with the this compound-conjugated beads. Wash away non-specifically bound proteins with a series of buffers of increasing stringency.

-

Elution: Elute the specifically bound proteins, for example, by competing with an excess of free this compound.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by mass spectrometry (LC-MS/MS).

-

2.1.3. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the direct binding of this compound to its target protein in a cellular context.

-

Methodology:

-

Cell Treatment: Treat intact cells with either vehicle control or this compound.

-

Heating: Heat aliquots of the treated cells to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods. A ligand-bound protein is typically stabilized and will have a higher melting temperature.

-

Potential Signaling Pathways to Investigate

Given that many small molecule drugs target key cellular signaling pathways, a broad investigation into the effects of this compound on common pathways would be a logical starting point.

Figure 2: A logical relationship diagram illustrating common signaling pathways and their corresponding experimental readouts for investigation.

Data Presentation: A Template for Quantitative Analysis

Once a putative target is identified, it is crucial to quantify the interaction between this compound and its target. The following tables provide a template for structuring such data.

Table 1: In Vitro Binding Affinity of this compound for Target X

| Assay Type | Ligand | Ki (nM) | IC50 (nM) |

| Radioligand Binding | [3H]-Standard | ||

| Surface Plasmon Resonance | Immobilized Target X |

Table 2: Functional Potency of this compound at Target X

| Functional Assay | EC50 / IC50 (nM) | Emax (%) |

| Second Messenger Assay | ||

| Reporter Gene Assay | ||

| Enzyme Activity Assay |

Conclusion

The molecular target of this compound remains to be elucidated in the public domain. For researchers in possession of this compound, the pathway to target identification will involve a systematic application of established chemical biology and pharmacological techniques. The generalized workflow, experimental protocols, and data presentation templates provided in this guide offer a comprehensive framework for such an endeavor. The discovery of the target of this compound could unveil novel biological mechanisms and potentially new therapeutic opportunities.

WAY-621924: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

WAY-621924 is a synthetic compound belonging to the benzamide class of molecules. While detailed public information on the specific development and application of this compound is limited, its structural features suggest potential interactions with biological systems, making it a subject of interest for chemical and pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, properties, and general methodologies for the synthesis and evaluation of similar benzamide derivatives.

Core Chemical Structure and Properties

This compound, with the chemical formula C17H14N2O2S, is characterized by a central benzamide scaffold linked to a phenoxy group and a methylthiazole moiety.[1] The systematic IUPAC name for this structure is N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide.

A summary of the key chemical properties for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C17H14N2O2S | [1] |

| Molecular Weight | 310.37 g/mol | [1] |

| IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide | Inferred from structure |

| CAS Number | 745789-70-2 | [2] |

| SMILES | Cc1csc(n1)NC(=O)c2cccc(c2)Oc3ccccc3 | Inferred from structure |

Potential Signaling Pathways and Biological Activities of Benzamide Derivatives

Benzamide derivatives are a well-established class of compounds with a broad range of biological activities, acting on various signaling pathways. While the specific targets of this compound are not extensively documented in publicly available literature, the benzamide core is known to be a "privileged scaffold" in medicinal chemistry. This suggests that this compound could potentially interact with targets such as:

-

Histone Deacetylases (HDACs): Many benzamide-containing molecules are potent HDAC inhibitors, which play a crucial role in epigenetic regulation and are significant targets in oncology.

-

Dopamine Receptors: Substituted benzamides are known to act as antagonists at dopamine D2 receptors, a key mechanism in the treatment of psychosis.

-

Enzyme Inhibition: The versatile structure of benzamides allows for their development as inhibitors of various enzymes.

The following diagram illustrates a general experimental workflow for the discovery and initial evaluation of novel benzamide compounds like this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the scientific evaluation of novel compounds. The following sections provide generalized methodologies that can be adapted for the synthesis and biological screening of this compound and similar benzamide derivatives.

General Synthesis of N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (this compound)

This protocol outlines a potential synthetic route for this compound based on standard amide bond formation reactions.

Materials:

-

3-Phenoxybenzoic acid

-

Thionyl chloride or a suitable coupling agent (e.g., HATU, HOBt)

-

2-Amino-4-methylthiazole

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

Procedure:

-

Acid Chloride Formation (if applicable): 3-Phenoxybenzoic acid is reacted with an excess of thionyl chloride, typically with a catalytic amount of DMF, under reflux. The excess thionyl chloride is then removed under reduced pressure.

-

Amide Coupling: The resulting 3-phenoxybenzoyl chloride (or the activated 3-phenoxybenzoic acid) is dissolved in an anhydrous solvent. To this solution, 2-amino-4-methylthiazole and a base are added.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.

-

Work-up and Purification: The reaction mixture is washed with an aqueous solution (e.g., sodium bicarbonate, brine) and the organic layer is dried over a drying agent (e.g., sodium sulfate). The solvent is removed in vacuo, and the crude product is purified by column chromatography or recrystallization to yield the final compound.

The following diagram illustrates the key steps in this synthetic pathway.

In Vitro Biological Activity Screening: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a common initial step in screening for potential anticancer activity.[3]

Materials:

-

Human cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[3]

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium with the same concentration of DMSO used for the highest drug concentration.[3]

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.[3]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]

-

Solubilization: The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.[3]

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength between 490 and 570 nm.[3]

-

Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.[3]

References

In-depth Technical Guide: WAY-621924 (CAS 745789-70-2)

A comprehensive review of the available scientific and technical data for the research compound WAY-621924.

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed overview of the chemical and physical properties of this compound, a molecule identified by the CAS number 745789-70-2. Despite extensive searches of scientific literature, patent databases, and other public domain resources, detailed pharmacological data, including mechanism of action, biological targets, and in-vivo or in-vitro experimental results, remain unavailable for this compound. The information presented herein is compiled from publicly accessible data, primarily from chemical suppliers.

Chemical and Physical Properties

A summary of the fundamental chemical and physical characteristics of this compound is presented in the table below. This data is essential for laboratory handling, formulation, and experimental design.

| Property | Value | Source |

| CAS Number | 745789-70-2 | MedchemExpress, ChemicalBook[1][2] |

| Molecular Formula | C17H14N2O2S | MedchemExpress[1] |

| Molecular Weight | 310.37 g/mol | MedchemExpress[1] |

| Appearance | Solid | MedchemExpress[3] |

Biological Activity and Mechanism of Action

This compound is consistently described by suppliers as an "active molecule"[1][2][3]. However, as of the latest update of this document, no specific biological targets, mechanism of action, or pharmacological effects have been publicly disclosed or published in peer-reviewed literature. The "WAY" prefix suggests a possible origin from the former Wyeth Pharmaceuticals, but no further information could be retrieved from this lead.

Experimental Protocols and Data

A thorough search for experimental protocols involving this compound did not yield any specific methodologies. Information regarding synthesis, purification, analytical methods, or biological assays for this compound is not publicly available. Consequently, no quantitative data on binding affinities, IC50/EC50 values, pharmacokinetic parameters, or efficacy in disease models can be provided.

Signaling Pathways and Logical Relationships

Due to the absence of information on the biological target and mechanism of action of this compound, it is not possible to construct any diagrams of signaling pathways or experimental workflows. The creation of such visualizations is contingent on the availability of data detailing the molecular interactions and biological effects of the compound.

Conclusion

This compound (CAS 745789-70-2) is a research compound for which there is a notable absence of detailed scientific information in the public domain. While its basic chemical properties are known, its biological function remains uncharacterized in publicly accessible resources. Researchers interested in this molecule should consider it a novel entity for investigation, with its pharmacological profile yet to be determined. Further research would be required to elucidate its mechanism of action, identify its biological targets, and explore its potential therapeutic applications.

References

The Enigmatic Case of WAY-621924: A Search for Discovery and Synthesis

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a critical endeavor. This guide endeavors to provide an in-depth technical overview of the discovery and synthesis of WAY-621924. However, a comprehensive search of publicly available scientific literature, patent databases, and chemical registries reveals a significant lack of detailed information regarding this specific compound.

This compound is listed by several chemical suppliers with the CAS Number 745789-70-2. Its molecular formula is cited as C₁₇H₁₄N₂O₂S, with a molecular weight of 310.37 g/mol . While its availability for research purposes is confirmed, the primary scientific literature detailing its discovery, synthetic route, and biological activity remains elusive.

The "WAY" prefix in its designation strongly suggests an origin within the research and development pipeline of Wyeth Pharmaceuticals, now a part of Pfizer. Pharmaceutical companies often synthesize and screen vast libraries of compounds, and not all entities are pursued for further development or extensively published. It is plausible that this compound was one such compound that did not advance to a stage where detailed scientific disclosure was made public.

Challenges in Data Compilation

Due to the absence of peer-reviewed publications or patents specifically identifying this compound, this guide cannot fulfill the core requirements of providing quantitative data, detailed experimental protocols, or signaling pathway diagrams. The necessary information for these sections is not present in the public domain.

General Context: Phenylpiperazine Derivatives in Drug Discovery

While specific data on this compound is unavailable, the broader class of molecules to which it likely belongs—phenylpiperazine derivatives—has been a rich source of pharmacologically active agents. Compounds with this scaffold have been extensively investigated for their interactions with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Notably, many phenylpiperazine derivatives exhibit significant activity at serotonin (5-HT) receptors and the serotonin transporter (SERT), leading to their development as antidepressants, anxiolytics, and antipsychotics.

A logical workflow for the discovery of a novel phenylpiperazine derivative like this compound would typically follow a structured path from initial concept to preliminary screening.

The Enigmatic Profile of WAY-621924: An In-Depth Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-621924, identified by the CAS Number 745789-70-2, is a compound noted in chemical supplier databases as an "active molecule." Despite this designation, a comprehensive review of publicly accessible scientific literature, patent databases, and pharmacological resources reveals a significant lack of detailed in vitro characterization data. This guide aims to transparently address the current state of knowledge regarding this compound and to provide a framework for any future investigational studies.

Current Status: A Molecule Without a Public Profile

Extensive searches for primary research articles, reviews, and patent applications detailing the pharmacological activity of this compound have yielded no specific results. Commercial vendors list the compound for research purposes, but do not provide any data regarding its biological targets, binding affinities, or functional effects in cellular or biochemical assays.

This absence of information prevents the construction of a detailed technical guide as requested. Key elements for such a guide, including quantitative data on bioactivity, experimental protocols, and descriptions of signaling pathway modulation, are not available in the public domain.

Proposed Investigational Roadmap for In Vitro Characterization

Given the complete lack of data, a systematic in vitro characterization of this compound would be a novel undertaking. The following outlines a logical experimental workflow that could be employed to elucidate its pharmacological profile.

Target Identification and Binding Affinity

The initial and most critical step is to identify the molecular target(s) of this compound. The "WAY" designation has been associated with compounds developed by Wyeth that often target central nervous system receptors, particularly serotonin receptors. This provides a rational starting point for screening.

Experimental Workflow: Target Screening and Validation

Caption: Workflow for identifying and validating the molecular target(s) of this compound.

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding competition assay would be employed to determine the binding affinity (Ki) of this compound for a validated target receptor.

-

Materials: Cell membranes expressing the target receptor, a specific radioligand (e.g., [3H]-ligand), this compound, assay buffer, scintillation fluid, filter plates, and a scintillation counter.

-

Procedure:

-

Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of this compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through filter plates.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assessment

Once a target is confirmed, the functional effect of this compound must be determined. Does it act as an agonist, antagonist, or inverse agonist?

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

Assuming this compound targets a GPCR, its effect on downstream signaling can be assessed.

Caption: A generalized GPCR signaling pathway potentially modulated by this compound.

Experimental Protocol: cAMP Assay

To measure the effect of this compound on a Gs- or Gi-coupled receptor, a cyclic AMP (cAMP) assay is appropriate.

-

Materials: A cell line stably expressing the target receptor, cell culture reagents, a known agonist for the receptor, this compound, and a commercial cAMP detection kit (e.g., HTRF, ELISA).

-

Procedure (Agonist Mode):

-

Plate the cells and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound.

-

Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

-

-

Procedure (Antagonist Mode):

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a fixed concentration (e.g., EC80) of a known agonist.

-

Lyse the cells and measure the intracellular cAMP levels.

-

-

Data Analysis: Data are plotted as concentration-response curves to determine the potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists).

Data Presentation: Hypothetical Data Tables

Should the proposed experiments be conducted, the resulting data would be summarized as follows.

Table 1: Hypothetical Binding Affinity of this compound at Serotonin Receptors

| Receptor Subtype | Ki (nM) | n |

|---|---|---|

| 5-HT1A | TBD | TBD |

| 5-HT2A | TBD | TBD |

| 5-HT2C | TBD | TBD |

| 5-HT6 | TBD | TBD |

| 5-HT7 | TBD | TBD |

(TBD: To Be Determined)

Table 2: Hypothetical Functional Activity of this compound

| Assay | Target | Mode of Action | Potency (EC50/IC50, nM) | Efficacy (% of Control) |

|---|---|---|---|---|

| cAMP Assay | 5-HTx | TBD | TBD | TBD |

| GTPγS Binding | 5-HTx | TBD | TBD | TBD |

| Calcium Flux | 5-HTx | TBD | TBD | TBD |

(TBD: To Be Determined)

Conclusion

This compound remains a molecule of unknown function and potential. The lack of public data precludes a definitive characterization at this time. The experimental roadmap detailed in this document provides a clear and logical path for researchers to undertake the novel characterization of this compound. Should such studies be performed and published, a comprehensive technical guide could then be developed. Until then, this compound serves as a blank slate for pharmacological discovery.

WAY-621924 and GABAA Receptors: A Review of Publicly Available Data

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the binding affinity, experimental protocols, or signaling pathways of WAY-621924 at GABAA receptors.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a detailed technical overview of this compound's interaction with GABAA receptors. However, extensive searches have not yielded any specific quantitative data, such as Ki or IC50 values, nor any published experimental methodologies detailing the investigation of this compound's activity at these receptors.

While one chemical supplier lists this compound as an "active molecule," no further details on its biological targets or mechanism of action are provided. Without primary research data, it is not possible to construct the requested data tables, experimental protocols, or signaling pathway diagrams.

General Methodologies for Assessing GABAA Receptor Binding Affinity

For the benefit of researchers interested in the general assessment of compound binding at GABAA receptors, this section outlines the standard experimental approaches that would typically be employed.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a test compound for a receptor. This technique involves competing the unlabeled test compound (e.g., this compound) with a radiolabeled ligand that has a known high affinity for a specific site on the GABAA receptor.

Experimental Workflow for a Competitive Radioligand Binding Assay:

Caption: Workflow for a typical radioligand binding assay.

Key Steps in the Protocol:

-

Membrane Preparation: GABAA receptors are typically obtained from homogenized brain tissue (e.g., rat cortex or cerebellum) or from cell lines recombinantly expressing specific GABAA receptor subtypes. A series of centrifugation steps are used to isolate a membrane fraction rich in these receptors.

-

Assay Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound. The choice of radioligand depends on the binding site of interest (e.g., [3H]muscimol for the GABA binding site, [3H]flunitrazepam for the benzodiazepine site).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Recordings

Electrophysiology is a functional assay that measures the effect of a compound on the ion flow through the GABAA receptor channel. This is often performed using the two-electrode voltage-clamp technique in Xenopus oocytes or patch-clamp techniques in mammalian cells expressing GABAA receptors.

Logical Flow of an Electrophysiology Experiment:

Caption: Logic diagram for an electrophysiological experiment.

Key Steps in the Protocol:

-

Receptor Expression: Specific GABAA receptor subunit combinations are expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells).

-

Electrophysiological Recording: A microelectrode is used to clamp the voltage of the cell membrane.

-

GABA Application: GABA is applied to the cell, which activates the GABAA receptors and elicits an inward chloride current.

-

Compound Application: The test compound is co-applied with GABA. If the compound is a positive allosteric modulator, it will enhance the GABA-evoked current. If it is an antagonist, it will reduce the current.

-

Data Analysis: The change in the current amplitude in the presence of the test compound is measured to determine its potency (EC50 or IC50).

GABAA Receptor Signaling

Activation of the GABAA receptor by GABA leads to the opening of its integral chloride ion channel. In most mature neurons, this results in an influx of chloride ions, hyperpolarizing the cell membrane and making it less likely to fire an action potential, thus producing an inhibitory effect.

Simplified GABAA Receptor Signaling Pathway:

Caption: Basic GABAA receptor signaling cascade.

WAY-621924: Unraveling a Scientific Enigma

Despite a comprehensive search of the scientific and patent literature, the compound designated as WAY-621924 remains an enigma. Currently, there is no publicly available information regarding its development, mechanism of action, pharmacological properties, or any associated experimental data.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the absence of foundational research on this particular molecule.

This compound is listed by several chemical suppliers as a research chemical, indicating its synthesis and availability for investigational purposes. However, the intellectual property or research program that led to its creation has not been disclosed in the public domain.

Without any published studies, it is impossible to provide details on its biological targets, its effects in cellular or animal models, or any potential therapeutic applications. The compound's history, originating research institution, and the rationale for its synthesis are not documented in accessible scientific databases.

Therefore, any discussion of its pharmacology, experimental methodologies, or related signaling pathways would be purely speculative. Researchers, scientists, and drug development professionals interested in this compound would need to conduct foundational research to elucidate its basic properties. Such an endeavor would involve initial in vitro screening to identify its biological targets, followed by a cascade of experiments to characterize its activity, selectivity, and potential for further development.

Until such primary research is conducted and published, this compound will remain a designation without a scientific narrative.

Methodological & Application

WAY-621924: Application Notes and Experimental Protocols

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature, commercial product databases, and patent filings, it has been determined that there is a significant lack of detailed information regarding the experimental protocols and biological activity of the compound WAY-621924. While this molecule is available from commercial chemical suppliers and is identified by CAS number 745789-70-2, there is no substantive data in the public domain detailing its mechanism of action, validated biological targets, or established signaling pathways.

Consequently, the creation of detailed Application Notes and Protocols, as requested, is not feasible at this time. The core requirements of providing quantitative data summaries, detailed experimental methodologies, and visualizations of signaling pathways cannot be met due to the absence of foundational research data.

Summary of Available Information:

What is known about this compound is limited to its basic chemical properties.

| Property | Value | Source |

| Molecular Formula | C17H14N2O2S | MedChemExpress[1] |

| CAS Number | 745789-70-2 | MedChemExpress[1] |

| Purity | ≥98.0% | MedChemExpress |

| Solubility | DMSO: ≥ 100 mg/mL (322.20 mM) | MedChemExpress |

| Storage | Stock solution: -80°C for 6 months, -20°C for 1 month (protect from light) | MedChemExpress |

Recommendations for Researchers:

Given the absence of published data, researchers interested in this compound will need to conduct initial exploratory studies to determine its biological effects. A logical workflow for such an investigation is outlined below.

General Protocol for Stock Solution Preparation:

Based on supplier data, a general protocol for preparing a stock solution of this compound is as follows.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free microcentrifuge tubes or vials

-

Calibrated micropipettes

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For a 10 mM stock solution from 1 mg of this compound (MW: 310.37 g/mol ), approximately 322.2 µL of DMSO would be required.

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex briefly and/or sonicate in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there are no particulates.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

This document will be updated if and when new information regarding the experimental use and biological activity of this compound becomes available in the public domain.

References

Application Notes and Protocols for a Hypothetical In Vivo Study of WAY-621924

Disclaimer: The following in vivo study design for WAY-621924 is a hypothetical construct. As of the current date, publicly available scientific literature does not provide specific details regarding the in vivo studies, mechanism of action, or biological target of this compound. This document is intended to serve as an illustrative example for researchers, scientists, and drug development professionals on how such a study could be designed, based on standard practices in preclinical research for a novel small molecule inhibitor.

Introduction

This compound is a small molecule of interest for which a definitive biological target and mechanism of action have not been publicly disclosed. For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of the fictional "Kinase X" (KX), a key component in a hypothetical "Pro-Survival Signaling Pathway" often dysregulated in certain cancers. These protocols outline a potential in vivo study in a murine xenograft model to assess the anti-tumor efficacy and pharmacokinetic profile of this compound.

Hypothetical Signaling Pathway and Mechanism of Action

This compound is postulated to inhibit Kinase X (KX), preventing the phosphorylation of its downstream substrate, "Protein Y" (PY). The phosphorylation of PY is a critical step for its activation and subsequent translocation to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation and apoptosis resistance. By inhibiting KX, this compound is expected to block this signaling cascade, leading to decreased tumor growth.

Caption: Hypothetical signaling pathway of Kinase X (KX) and the inhibitory action of this compound.

Experimental Protocols

Animal Model and Tumor Cell Line

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Tumor Cell Line: A human cancer cell line with a known activating mutation in the gene encoding Kinase X (e.g., "CancerCell-KX-mut").

-

Cell Culture: CancerCell-KX-mut cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Tumor Implantation and Study Groups

-

Subcutaneously inject 5 x 10^6 CancerCell-KX-mut cells in 100 µL of a 1:1 mixture of Matrigel and sterile phosphate-buffered saline (PBS) into the right flank of each mouse.

-

Monitor tumor growth every two days using digital calipers.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=10 mice per group):

-

Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)

-

Group 2: this compound (10 mg/kg)

-

Group 3: this compound (30 mg/kg)

-

Group 4: Positive control (a standard-of-care chemotherapy agent for the selected cancer type)

-

Drug Formulation and Administration

-

Formulation: Prepare a stock solution of this compound in 100% DMSO. On the day of dosing, dilute the stock solution with the vehicle to the final desired concentrations.

-

Administration: Administer the assigned treatment via oral gavage once daily for 21 consecutive days.

Efficacy and Toxicity Monitoring

-

Tumor Volume: Measure tumor dimensions with digital calipers every two days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Record the body weight of each mouse every two days as an indicator of general health and toxicity.

-

Clinical Observations: Monitor the animals daily for any signs of distress, such as changes in posture, activity, or grooming.

Pharmacokinetic (PK) Sub-study

-

A separate cohort of tumor-bearing mice (n=3 per time point) will be used for a satellite PK study.

-

Administer a single oral dose of this compound (30 mg/kg).

-

Collect blood samples via retro-orbital bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Process blood to plasma and store at -80°C until analysis by LC-MS/MS to determine the concentration of this compound.

Endpoint and Tissue Collection

-

At the end of the 21-day treatment period, or if tumors exceed 2000 mm³, euthanize the mice.

-

Collect terminal blood samples for PK analysis.

-

Excise tumors, weigh them, and divide them for:

-

Flash-freezing in liquid nitrogen for Western blot analysis (to measure levels of phosphorylated PY).

-

Fixation in 10% neutral buffered formalin for immunohistochemistry (IHC).

-

Data Presentation

Table 1: Hypothetical Anti-Tumor Efficacy of this compound

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) ± SEM |

| Vehicle Control | - | 1500 ± 150 | 0 | -2.5 ± 1.0 |

| This compound | 10 | 900 ± 120 | 40 | -3.0 ± 1.2 |

| This compound | 30 | 450 ± 90 | 70 | -5.0 ± 1.5 |

| Positive Control | - | 300 ± 75 | 80 | -10.0 ± 2.0 |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound (30 mg/kg, oral)

| Parameter | Value |

| Cmax (ng/mL) | 1200 |

| Tmax (h) | 1.0 |

| AUC (0-24h) (ng·h/mL) | 7200 |

| Half-life (t½) (h) | 4.5 |

Experimental Workflow Diagram

Caption: Workflow for the in vivo xenograft study of this compound.

Application Notes and Protocols for WAY-621924 Cell-Based Assay Development

Introduction

WAY-621924 is a commercially available small molecule, however, its specific biological target and mechanism of action are not publicly disclosed in the scientific literature or commercial databases. The development of a robust and meaningful cell-based assay is critically dependent on understanding the compound's molecular target and its effect on cellular signaling pathways. Without this fundamental information, creating a specific and validated protocol is not feasible.

This document, therefore, provides a generalized framework and a series of strategic protocols for the initial characterization of this compound. The primary objective is to guide researchers in identifying the molecular target and elucidating the mechanism of action of this compound, which are essential first steps before a specific cell-based assay can be developed for screening or characterization purposes.

The following sections outline a tiered experimental approach, starting with broad screening to identify a general class of targets, followed by more focused assays to pinpoint the specific target and signaling pathway.

Part 1: Target Identification and Initial Characterization

The initial phase of assay development for a novel compound like this compound should focus on identifying its biological target. A common and effective strategy is to perform broad panel screening against known drug targets.

Experimental Protocol 1: Broad Target Panel Screening

Objective: To identify the general class of biological targets for this compound (e.g., GPCRs, kinases, ion channels, nuclear receptors).

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a series of dilutions to be used in the screening assays.

-

Target Screening Panels: Submit this compound to a commercial broad target screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan, NMI an CEREP panel). A typical panel for initial screening should include a diverse range of targets, such as:

-

G-Protein Coupled Receptors (GPCRs) - both binding and functional assays.

-

Kinases - binding or activity assays.

-

Ion Channels - binding or functional assays.

-

Nuclear Receptors - ligand binding or reporter assays.

-

Transporters.

-

-

Data Analysis: Analyze the screening data to identify any significant "hits," typically defined as >50% inhibition or activation at a specific concentration (e.g., 10 µM).

Data Presentation: The results from the panel screen should be summarized in a table.

| Target Class | Specific Target | Assay Type | This compound Concentration (µM) | % Inhibition/Activation |

| GPCR | 5-HT1A | Radioligand Binding | 10 | Example: 85% |

| GPCR | Adrenergic α1A | Radioligand Binding | 10 | Example: 12% |

| Kinase | EGFR | Activity Assay | 10 | Example: 5% |

| Ion Channel | hERG | Patch Clamp | 10 | Example: 2% |

Note: The data in this table is illustrative and does not represent actual results for this compound.

Part 2: Hypothetical Scenario: this compound as a Serotonin Receptor Modulator

Based on the initial (unsuccessful) searches for information on this compound, a plausible, yet unconfirmed, hypothesis is that it may target a serotonin receptor, given the naming convention of other "WAY-" compounds. The following sections will proceed under this hypothetical assumption to provide an example of how a detailed application note and protocol would be constructed once a target is identified.

Disclaimer: The following information is based on a hypothetical scenario and should be adapted based on actual experimental results from the target identification phase.

Assuming the broad panel screen identifies this compound as a high-affinity ligand for the serotonin 5-HT2A receptor, the next step is to develop a specific cell-based functional assay.

Signaling Pathway: 5-HT2A Receptor Activation

The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon agonist binding, the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

Caption: 5-HT2A receptor signaling cascade.

Experimental Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Activation

Objective: To quantify the agonist or antagonist activity of this compound at the 5-HT2A receptor by measuring intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor (HEK293-5HT2A).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

This compound.

-

Serotonin (5-HT) as a reference agonist.

-

A known 5-HT2A antagonist (e.g., Ketanserin) as a reference antagonist.

-

384-well black, clear-bottom assay plates.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

1. Cell Culture and Plating: a. Culture HEK293-5HT2A cells in appropriate growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator. b. The day before the assay, harvest the cells and plate them into 384-well black, clear-bottom plates at a density of 20,000 cells per well in 20 µL of growth medium. c. Incubate the plates overnight at 37°C.

2. Dye Loading: a. Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer. b. Remove the growth medium from the cell plate and add 20 µL of the dye loading solution to each well. c. Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

3. Compound Preparation: a. Prepare serial dilutions of this compound, serotonin, and the reference antagonist in assay buffer at 4X the final desired concentration.

4. Assay Protocol:

For Agonist Mode: a. Place the cell plate in the fluorescence plate reader. b. Set the instrument to record fluorescence (Excitation: 485 nm, Emission: 525 nm) every second for 120 seconds. c. After 10-20 seconds of baseline reading, the instrument should automatically inject 10 µL of the 4X this compound or serotonin dilutions to the wells. d. Continue reading the fluorescence for the remainder of the time.

For Antagonist Mode: a. Add 10 µL of 4X this compound or reference antagonist dilutions to the dye-loaded cell plate. b. Incubate for 15-30 minutes at room temperature. c. Place the plate in the reader and initiate reading as in the agonist mode. d. After 10-20 seconds, inject 10 µL of 4X serotonin at its EC80 concentration. e. Continue reading the fluorescence.

Data Analysis:

-

The change in fluorescence (ΔF) is calculated as the maximum fluorescence intensity post-injection minus the baseline fluorescence.

-

For agonist mode, normalize the data to the maximal response of serotonin (100%) and the buffer control (0%). Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

-

For antagonist mode, plot the % inhibition versus the log of the compound concentration and fit the data to determine the IC50.

Experimental Workflow

Caption: Calcium flux assay workflow.

Conclusion

The successful development of a cell-based assay for this compound is contingent on the upfront identification of its molecular target and mechanism of action. The protocols and strategies outlined in this document provide a roadmap for this initial characterization. Once a target is confirmed, the generalized protocols can be refined and optimized to create a robust and reproducible assay for screening and pharmacological characterization of this compound and related compounds. Researchers are strongly encouraged to perform the initial target identification screening before investing significant resources in the development of a specific cell-based assay.

Application Notes and Protocols: Electrophysiological Characterization of WAY-621924 using Patch-Clamp

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-621924 is a novel compound that has garnered significant interest for its potential therapeutic applications. Understanding its mechanism of action at the cellular level is crucial for its development as a drug candidate. Electrophysiological techniques, particularly the patch-clamp method, are indispensable for elucidating the effects of compounds on ion channels, which play a critical role in cellular excitability.[1][2][3] This document provides a detailed protocol for characterizing the electrophysiological effects of this compound, with a focus on its interaction with voltage-gated potassium channels (Kv).

The patch-clamp technique allows for the direct measurement of ion flow through channels in the cell membrane, providing high-fidelity analysis of their function.[2][4][5] By controlling the membrane voltage (voltage-clamp) or the injected current (current-clamp), researchers can investigate how a compound like this compound modulates ion channel activity and, consequently, cellular excitability.[1][5]

Putative Mechanism of Action of this compound

Based on available literature for similar compounds, this compound is hypothesized to be an opener of the Kv7 (KCNQ) family of voltage-gated potassium channels.[6][7][8] These channels are critical regulators of neuronal excitability, and their activation leads to membrane hyperpolarization, which can reduce the likelihood of action potential firing.[6][7][8] This action makes Kv7 channel openers promising therapeutic agents for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[6][8] The experimental protocol outlined below is designed to test this hypothesis by examining the effects of this compound on Kv7 channel currents.

Signaling Pathway

The activation of Kv7 channels by a small molecule modulator like this compound is believed to involve a direct interaction with the channel protein. This interaction is thought to stabilize the open conformation of the channel, leading to an increased potassium efflux and subsequent hyperpolarization of the cell membrane. This modulatory effect is often voltage-dependent.

Experimental Protocols

This section details the whole-cell patch-clamp protocol for investigating the effects of this compound on cultured neurons or cell lines expressing Kv7 channels.

Cell Preparation

-

Cell Culture : Culture a suitable cell line (e.g., CHO or HEK293 cells stably expressing human Kv7.2/7.3 channels) or primary neurons (e.g., rat hippocampal or cortical neurons) on glass coverslips.

-

Transfection (if applicable) : For transient expression, transfect cells with plasmids encoding the desired Kv7 channel subunits using a suitable transfection reagent.

-

Plating : Plate cells onto poly-D-lysine coated coverslips 24-48 hours prior to the experiment to allow for adherence.

Solutions and Reagents

| Solution Type | Component | Concentration (mM) |

| External Solution (aCSF) | NaCl | 126 |

| KCl | 3 | |

| MgSO4 | 2 | |

| CaCl2 | 2 | |

| NaH2PO4 | 1.25 | |

| NaHCO3 | 26.4 | |

| Glucose | 10 | |

| Internal Solution | K-Gluconate | 140 |

| MgCl2 | 2 | |

| EGTA | 10 | |

| HEPES | 10 | |

| ATP-Mg | 4 | |

| GTP-Na | 0.3 | |

| This compound Stock Solution | This compound | 10 |

| DMSO | - |

Note : The external solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.[4] The osmolarity of the external and internal solutions should be adjusted to ~310 mOsm and ~290 mOsm, respectively.[9]

Patch-Clamp Electrophysiology Workflow

Detailed Protocol

-

Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Visualization : Place the coverslip with cultured cells in a recording chamber mounted on an inverted microscope and perfuse with the external solution.

-

Gigaseal Formation : Under visual control, carefully approach a target cell with the micropipette. Apply gentle negative pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[5]

-

Whole-Cell Configuration : After establishing a stable gigaseal, apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[1][10] This allows for electrical and diffusional access to the cell's interior.

-

Data Acquisition :

-

Voltage-Clamp Mode : Hold the cell at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) to elicit Kv channel currents.

-

Current-Clamp Mode : Inject a series of hyperpolarizing and depolarizing current steps to measure the resting membrane potential and elicit action potentials.

-

-

Baseline Recording : Record baseline currents or voltage responses for at least 5 minutes to ensure a stable recording.

-

Drug Application : Perfuse the recording chamber with the external solution containing this compound at the desired concentration.

-

Post-Drug Recording : After a stable effect of the drug is observed, record the currents or voltage responses using the same protocols as in the baseline recording.

-

Washout : If possible, perfuse the chamber with the drug-free external solution to observe the reversibility of the drug's effects.

Data Presentation and Analysis

The recorded data should be analyzed to quantify the effects of this compound on Kv channel properties.

Quantitative Data Summary

| Parameter | Control | This compound (1 µM) | This compound (10 µM) |

| Peak Current Amplitude (pA) at +40 mV | |||

| Activation Threshold (mV) | |||

| Half-maximal Activation Voltage (V1/2) (mV) | |||

| Activation Time Constant (τ_act) (ms) | |||

| Deactivation Time Constant (τ_deact) (ms) | |||

| Resting Membrane Potential (mV) | |||

| Action Potential Firing Frequency (Hz) |

This table should be populated with the mean ± SEM from multiple experiments.

Data Analysis Steps

-

Current-Voltage (I-V) Relationship : Plot the peak current amplitude as a function of the applied voltage to generate an I-V curve.

-

Conductance-Voltage (G-V) Relationship : Calculate the channel conductance (G) at each voltage step (G = I / (V - Vrev), where Vrev is the reversal potential for K+). Plot the normalized conductance (G/Gmax) against the test potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor.

-

Channel Kinetics : Fit the activation and deactivation phases of the currents with exponential functions to determine the respective time constants.

-

Statistical Analysis : Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects of this compound.

Conclusion

This application note provides a comprehensive framework for the electrophysiological characterization of this compound using the patch-clamp technique. The detailed protocol and data analysis guidelines will enable researchers to systematically investigate the compound's mechanism of action on Kv7 channels and its impact on cellular excitability. Such studies are fundamental for advancing the preclinical development of this compound and other novel ion channel modulators.

References

- 1. Patch clamp - Wikipedia [en.wikipedia.org]

- 2. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 3. researchgate.net [researchgate.net]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. youtube.com [youtube.com]

- 6. Electrophysiological and pharmacological characterization of a novel and potent neuronal Kv7 channel opener SCR2682 for antiepilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]

- 9. Patch Clamp Protocol [labome.com]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

Application Notes and Protocols for Buspirone in Animal Models of Anxiety Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing buspirone, a non-benzodiazepine anxiolytic, for studying anxiety in animal models. This document outlines the mechanism of action of buspirone, detailed protocols for the elevated plus-maze (EPM) test, and a summary of its pharmacokinetic profile in rodents.

Mechanism of Action

Buspirone's anxiolytic effects are primarily attributed to its high affinity for serotonin 5-HT1A receptors.[1][2][3][4] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which leads to a reduction in the firing rate of 5-HT-containing neurons in the dorsal raphe and subsequently decreased serotonin synthesis and release.[2][5] Additionally, buspirone functions as a partial agonist at postsynaptic 5-HT1A receptors.[5] This dual action is believed to contribute to its therapeutic effects. The delayed onset of action, typically observed clinically, may be due to the gradual desensitization of somatodendritic 5-HT1A autoreceptors over time, ultimately leading to enhanced serotonergic neurotransmission.[5]

Buspirone also exhibits a moderate affinity for dopamine D2 receptors, where it acts as an antagonist.[1][2][4] However, the contribution of this interaction to its anxiolytic properties is considered less significant than its effects on the serotonergic system.[5]

Signaling Pathway of Buspirone

Caption: Mechanism of action of buspirone.

Experimental Protocols

Elevated Plus-Maze (EPM) Test for Rodents

The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

-

Elevated plus-maze apparatus (for rats: two open arms, 50x10 cm; two closed arms, 50x10 cm with 40 cm high walls; central platform 10x10 cm; elevated 50-70 cm from the floor. Dimensions should be scaled down for mice).

-

Video camera and tracking software.

-

Buspirone solution.

-

Vehicle solution (e.g., saline).

-

Syringes and needles for administration.

-

Timers.

Experimental Workflow:

Caption: Workflow for the Elevated Plus-Maze test.

Procedure:

-

Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer buspirone or vehicle via the desired route (e.g., intraperitoneal injection). A common waiting period before testing is 30 minutes.

-

Testing:

-

Place the animal on the central platform of the EPM, facing one of the open arms.

-

Start the video recording and timer immediately.

-

Allow the animal to explore the maze for a 5-minute period.[6]

-

After the test, return the animal to its home cage.

-

-

Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

-

Data Analysis: Analyze the video recordings to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of locomotor activity).

-

Anxiolytic effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.

Data Presentation

Table 1: Effects of Acute Buspirone Administration in the Elevated Plus-Maze (EPM) in Rodents

| Species | Dose (mg/kg) | Route of Administration | Key Findings in EPM | Reference |

| Mice | 1.25 | i.p. | Selective reduction in risk assessment behaviors. | [7] |

| Mice | 2.5 - 5.0 | i.p. | Mild anxiolytic-like effects; reduced general activity. | [7] |

| Rats | 3.0 | i.p. | Increased frequency of open arm exploration (when tested 2h post-injection). | [8] |

| Rats | 0.3 - 4.0 | s.c. | Dose-dependent decrease in time spent on open arms (anxiogenic-like effect). | [9] |

Note: The effects of buspirone in the EPM can be inconsistent and may depend on the species, strain, dose, and specific experimental conditions.[7]

Table 2: Pharmacokinetic Parameters of Buspirone in Rats

| Parameter | Value | Route of Administration | Reference |

| Elimination Half-life (t½) | 24.8 min (initial phase), 96 min (second phase) | Intravenous (30 µmol/kg) | [10] |

| Bioavailability | ~4% | Oral | [11] |

| Systemic Clearance | 1.7 L/h/kg | Oral (10-40 mg/kg) | [5] |

| Volume of Distribution | 5.3 L/kg | Oral (10-40 mg/kg) | [5] |

| Time to Maximum Concentration (Tmax) | 40 - 90 minutes | Oral (20 mg) | [5] |

| Protein Binding | ~86% | In vitro | [5] |

| Active Metabolite | 1-(2-pyrimidinyl)piperazine (1-PP) | - | [2][5] |

References

- 1. droracle.ai [droracle.ai]

- 2. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of social factors on the anxiolytic efficacy of buspirone in male rats, male mice, and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of buspirone as determined by ex vivo (3H)-DPAT binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Generating a WAY-621924 Dose-Response Curve

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-621924 is a selective agonist for Estrogen Receptor β (ERβ), a ligand-activated transcription factor that plays a crucial role in various physiological processes. The generation of a precise and reproducible dose-response curve is fundamental to characterizing the potency and efficacy of this compound. These application notes provide a detailed protocol for determining the dose-response relationship of this compound using a cell-based reporter assay.

Principle

This protocol utilizes a reporter gene assay, a common and effective method for studying nuclear receptor activation. In this system, host cells are engineered to express ERβ and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter. Upon binding of an agonist like this compound to ERβ, the receptor-ligand complex translocates to the nucleus, binds to estrogen response elements (EREs) on the DNA, and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the extent of ERβ activation and can be used to quantify the dose-dependent effect of the compound.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for a dose-response experiment with this compound. This data can be used to calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

| Concentration of this compound (nM) | Log Concentration | Average Luminescence (RLU) | Standard Deviation | % Maximal Response |

| 0.01 | -8.00 | 150 | 25 | 2.5 |

| 0.1 | -7.00 | 350 | 45 | 17.5 |

| 1 | -6.00 | 1200 | 110 | 57.5 |

| 10 | -5.00 | 1850 | 150 | 87.5 |

| 100 | -4.00 | 2000 | 180 | 95.0 |

| 1000 | -3.00 | 2100 | 200 | 100.0 |

| Vehicle Control | N/A | 100 | 20 | 0.0 |

Experimental Protocols

This section provides a detailed methodology for generating a dose-response curve for this compound using a commercially available ERβ reporter assay kit.

Materials and Reagents

-

This compound (powder)

-

ERβ reporter cell line (e.g., from INDIGO Biosciences)

-

Cell culture medium (as recommended by the cell line provider)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

Penicillin-Streptomycin solution

-

DMSO (cell culture grade)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Stock Solution Preparation

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell Culture and Seeding

-

Culture the ERβ reporter cells according to the supplier's instructions in a T-75 flask.

-

Once the cells reach 80-90% confluency, aspirate the medium and wash with PBS.

-

Trypsinize the cells and resuspend them in fresh, pre-warmed cell culture medium.

-

Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

-

Dilute the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (25,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

Compound Dilution and Treatment

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

-

Perform a serial dilution of the stock solution in cell culture medium to prepare the desired final concentrations (e.g., 1000 nM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

-

Carefully remove the medium from the wells of the 96-well plate containing the cells.

-

Add 100 µL of the corresponding this compound dilution or vehicle control to each well. It is recommended to perform each treatment in triplicate.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

Luminescence Measurement

-

After the 24-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate the plate for 5-10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence of each well using a luminometer.

Data Analysis

-

Average the raw luminescence units (RLU) for each set of triplicates.

-

Subtract the average RLU of the vehicle control from all other data points to correct for background.

-

Normalize the data by expressing it as a percentage of the maximal response observed (typically at the highest concentration of this compound).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the EC50 value.

Visualizations

ERβ Signaling Pathway

Caption: Activation of the ERβ signaling pathway by this compound.

Experimental Workflow

Caption: Workflow for generating a this compound dose-response curve.

Application Notes and Protocols for WAY-621924

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-621924 is a research chemical available for laboratory investigation. This document provides detailed protocols for the preparation of this compound solutions and summarizes available data on its stability. However, detailed information regarding its specific biological target and mechanism of action is not publicly available at this time. Therefore, a signaling pathway diagram cannot be provided. Researchers should exercise caution and conduct thorough validation when incorporating this molecule into their studies.

Chemical Information

| Property | Value | Reference |

| CAS Number | 745789-70-2 | [1] |

| Molecular Formula | Not Available | |

| Molecular Weight | Not Available | |

| Appearance | Solid | [2] |

Solution Preparation

The solubility of this compound has been reported in Dimethyl Sulfoxide (DMSO).

Table 1: Solubility Data

| Solvent | Concentration | Remarks | Reference |

| DMSO | ≥ 100 mg/mL | Saturation unknown. | [2] |

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Pre-warm DMSO: Warm the DMSO to room temperature to ensure it is completely liquid and to aid in the dissolution of this compound.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight of this compound (if known).

-

Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder.

-

Ensure Complete Dissolution: Vortex or gently sonicate the solution to ensure the compound is completely dissolved. Visually inspect the solution for any undissolved particles.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

dot

Caption: Workflow for preparing a this compound stock solution.

Solution Stability and Storage

Proper storage of this compound solutions is critical to maintain their integrity and activity.

Table 2: Storage and Stability Recommendations

| Storage Temperature | Duration | Important Notes | Reference |

| -20°C | Up to 1 month | Protect from light. | [2] |

| -80°C | Up to 6 months | Protect from light. Recommended for long-term storage. | [2] |

Key Recommendations:

-

Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.[2]

-